molecular formula C3H2N4O B139814 5-Amino-1,3,4-oxadiazole-2-carbonitrile CAS No. 134318-57-3

5-Amino-1,3,4-oxadiazole-2-carbonitrile

Cat. No.: B139814
CAS No.: 134318-57-3
M. Wt: 110.07 g/mol
InChI Key: LFUREFHSSJAYRO-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a nitrile compound under acidic or basic conditions. For example, the reaction of an amidoxime with a nitrile in the presence of sulfuric acid can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-Amino-1,3,4-oxadiazole-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1,3,4-oxadiazole-2-carbonitrile include other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole derivatives with different substituents

Uniqueness

What sets this compound apart from other oxadiazole derivatives is its specific combination of functional groups, which imparts unique reactivity and biological activity. The presence of both an amino group and a nitrile group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUREFHSSJAYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134318-57-3
Record name 5-amino-1,3,4-oxadiazole-2-carbonitrile
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